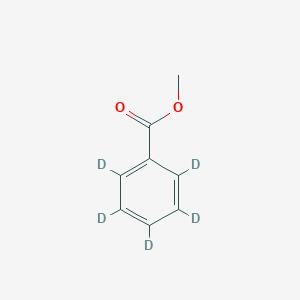

Methyl Benzoate-2,3,4,5,6-d5

Overview

Description

Synthesis Analysis

Methyl benzoate-2,3,4,5,6-d5 can be synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst. The reaction proceeds via Fischer esterification, where the acid-catalyzed reaction between the carboxylic acid (benzoic acid) and the alcohol (methanol) leads to the formation of the ester. The overall yield can be improved by using excess methanol to drive the equilibrium toward the product side .

Molecular Structure Analysis

The molecular formula of this compound is C~6~D~5~COOCH~3~ , and its molecular weight is approximately 141.18 g/mol . The deuterium labeling occurs at the methyl group, enhancing its stability and allowing for precise isotopic studies .

Chemical Reactions Analysis

This compound reacts both at the aromatic ring and the ester group, depending on the substrate. Electrophiles can attack the ring, as demonstrated by acid-catalyzed nitration with nitric acid, leading to the formation of methyl 3-nitrobenzoate .

Scientific Research Applications

1. Neuropharmacological Research

Methyl benzoate, in the form of sodium benzoate, has been investigated for its effects on schizophrenia. A study demonstrated that sodium benzoate, as an add-on treatment, significantly improved symptom domains and neurocognition in patients with chronic schizophrenia. This suggests potential applications of methyl benzoate derivatives in neuropharmacological research and treatment strategies for mental disorders (Lane et al., 2013).

2. Corrosion Inhibition

Research has also explored the use of methyl benzoate derivatives as corrosion inhibitors. A study focused on the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its application in preventing corrosion of mild steel in acidic environments. This highlights the potential of methyl benzoate in materials science and engineering applications (Arrousse et al., 2021).

3. Chemical Synthesis and Crystallography

Methyl benzoate is also a subject of interest in chemical synthesis and crystallography. A study involving the synthesis and crystal structure analysis of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate indicates its relevance in inorganic chemistry and crystallography research (Albert et al., 2016).

4. Environmental Chemistry

Methyl benzoate is also used in environmental chemistry studies. For instance, a study on the diurnal variability and emission pattern of decamethylcyclopentasiloxane (D5) from personal care products utilized methyl benzoate for comparative analysis, showcasing its use in understanding environmental pollutants (Coggon et al., 2018).

5. Pharmaceutical Sciences

In pharmaceutical sciences, the interaction of theobromine with sodium benzoate was investigated, where the role of methyl benzoate derivatives in drug formulation and stability was examined (Nishijo & Yonetani, 1982).

Mechanism of Action

Target of Action

Methyl Benzoate-2,3,4,5,6-d5, also known as Methyl 2,3,4,5,6-pentadeuteriobenzoate, primarily targets both the ring and the ester of the compound . Electrophiles attack the ring, while nucleophiles attack the carbonyl center .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, acid-catalysed nitration with nitric acid leads to the formation of methyl 3-nitrobenzoate . On the other hand, hydrolysis with the addition of aqueous NaOH results in the formation of methanol and sodium benzoate .

Biochemical Pathways

this compound affects several biochemical pathways. For instance, it is involved in the formation of oximes and hydrazones . It also plays a role in the benzoate catabolism pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the bioavailability of the compound, allowing it to permeate the blood-brain barrier (BBB) and be rapidly distributed to all organs .

Result of Action

The action of this compound results in molecular and cellular effects. For instance, the formation of methyl 3-nitrobenzoate and methanol and sodium benzoate are direct results of its action . Additionally, it is used in a variety of biochemical and physiological research applications, such as in the study of enzyme kinetics, protein folding, and drug metabolism.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . Its various modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant, are influenced by the environment .

Properties

IUPAC Name |

methyl 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVMBTYPHYUOC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)

![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)

![D-[6-13C]Galactose](/img/structure/B1445955.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)